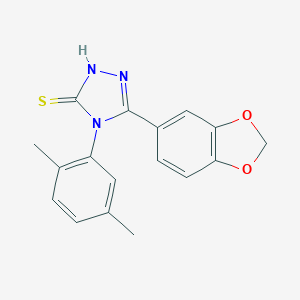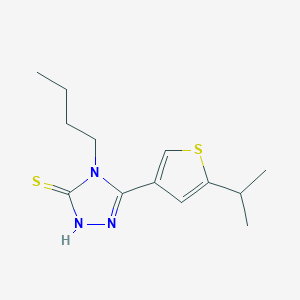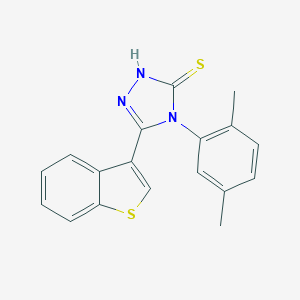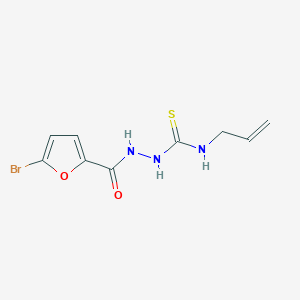![molecular formula C18H17N3O2S2 B456828 N-[[4-(2,5-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]carbamothioyl]furan-2-carboxamide](/img/structure/B456828.png)
N-[[4-(2,5-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]carbamothioyl]furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[[4-(2,5-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]carbamothioyl]furan-2-carboxamide is a complex organic compound characterized by its unique structure, which includes a thiazole ring, a furan ring, and a carbamothioyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[4-(2,5-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]carbamothioyl]furan-2-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, followed by the introduction of the furan ring and the carbamothioyl group. Common reagents used in these reactions include thioamides, furan-2-carboxylic acid, and various catalysts to facilitate the formation of the desired product. Reaction conditions often involve controlled temperatures and pH levels to ensure optimal yields.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and high yields, making the compound suitable for commercial applications. The use of advanced purification techniques, such as chromatography, is essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-[[4-(2,5-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]carbamothioyl]furan-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and halogenated compounds for substitution reactions. Reaction conditions vary depending on the desired product but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted derivatives of the original compound
Scientific Research Applications
Chemistry: The compound is used as a building block for synthesizing more complex molecules and materials.
Biology: It has shown potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of advanced materials with unique properties, such as high thermal stability and electrical conductivity.
Mechanism of Action
The mechanism of action of N-[[4-(2,5-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]carbamothioyl]furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of key enzymes involved in bacterial cell wall synthesis. Similarly, its anticancer properties may be due to the induction of apoptosis in cancer cells through the activation of specific signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- **N-{[4-(2,5-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]carbamothioyl}benzamide
- **N-{[4-(2,5-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]carbamothioyl}thiophene-2-carboxamide
- **N-{[4-(2,5-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]carbamothioyl}pyridine-2-carboxamide
Uniqueness
N-[[4-(2,5-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]carbamothioyl]furan-2-carboxamide stands out due to its unique combination of a thiazole ring, a furan ring, and a carbamothioyl group. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential bioactivity further enhance its significance in scientific research and industrial applications.
Properties
Molecular Formula |
C18H17N3O2S2 |
|---|---|
Molecular Weight |
371.5g/mol |
IUPAC Name |
N-[[4-(2,5-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]carbamothioyl]furan-2-carboxamide |
InChI |
InChI=1S/C18H17N3O2S2/c1-10-6-7-11(2)13(9-10)15-12(3)25-18(19-15)21-17(24)20-16(22)14-5-4-8-23-14/h4-9H,1-3H3,(H2,19,20,21,22,24) |
InChI Key |
WGMDDBGDYKPHSV-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C)C2=C(SC(=N2)NC(=S)NC(=O)C3=CC=CO3)C |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2=C(SC(=N2)NC(=S)NC(=O)C3=CC=CO3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(3-Chlorophenyl)-4-[(4-ethylphenyl)sulfonyl]piperazine](/img/structure/B456749.png)

![4,5-dibromo-N-{4-ethyl-3-[(2-methoxyanilino)carbonyl]-5-methyl-2-thienyl}-2-thiophenecarboxamide](/img/structure/B456751.png)
![N-[1-(4-tert-butylphenyl)ethyl]-2-{4-nitro-1H-pyrazol-1-yl}acetamide](/img/structure/B456752.png)



![3-HYDROXY-2-[4-METHOXY-3-(MORPHOLINOMETHYL)PHENYL]-2,3-DIHYDRO-4(1H)-QUINAZOLINONE](/img/structure/B456759.png)
![3-Ethyl-5-{[5-({4-nitrophenoxy}methyl)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B456760.png)
![N-[3-(3,5-dimethylphenoxy)-5-nitrophenyl]-2-(4-nitro-1H-pyrazol-1-yl)acetamide](/img/structure/B456761.png)
![6-tert-butyl-N-cyclohexyl-2-{[(1,3-dimethyl-1H-pyrazol-4-yl)methylene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B456762.png)
![4-bromo-N-[(4-bromophenyl)sulfonyl]-N-[1-(3,4-dichlorobenzyl)-1H-pyrazol-4-yl]benzenesulfonamide](/img/structure/B456764.png)
![4-ethyl-5-[2-(4-ethylphenyl)-4-quinolinyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B456767.png)
![2-[(7-{3-nitrobenzylidene}-3-{3-nitrophenyl}-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl)carbonyl]-5-(4-isopropylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B456768.png)
